molecular formula C17H22N4OS B13068041 3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine

3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine

Cat. No.: B13068041
M. Wt: 330.4 g/mol
InChI Key: KDMZDTMOAJZPJS-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a dihydropyrrole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Dihydropyrrole Ring: This step might involve cyclization reactions using appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyrrole ring.

    Reduction: Reduction reactions could be used to modify the benzothiazole or morpholine rings.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer activities.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-1-(2-piperidin-4-ylethyl)-2,5-dihydropyrrol-2-amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(1,3-Benzothiazol-2-yl)-1-(2-pyrrolidin-4-ylethyl)-2,5-dihydropyrrol-2-amine: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in 3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine might confer unique properties, such as increased solubility or specific biological activity, compared to similar compounds with different ring structures.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine

InChI

InChI=1S/C17H22N4OS/c18-16-13(17-19-14-3-1-2-4-15(14)23-17)5-6-21(16)8-7-20-9-11-22-12-10-20/h1-5,16H,6-12,18H2

InChI Key

KDMZDTMOAJZPJS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CC=C(C2N)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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